molecular formula C13H11IN2O B5338840 3-iodo-N-(4-pyridinylmethyl)benzamide

3-iodo-N-(4-pyridinylmethyl)benzamide

Cat. No.: B5338840
M. Wt: 338.14 g/mol
InChI Key: NPWDAYAYATYIJM-UHFFFAOYSA-N
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Description

3-iodo-N-(4-pyridinylmethyl)benzamide, also known as JP-8-039, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. It belongs to the class of benzamide derivatives and has been studied for its ability to modulate various biological pathways.

Mechanism of Action

3-iodo-N-(4-pyridinylmethyl)benzamide works by inhibiting specific enzymes and signaling pathways in the body. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. It also modulates the activity of specific receptors and ion channels in the body, leading to changes in cellular signaling.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to induce cell death in cancer cells, reduce inflammation in animal models of inflammatory diseases, and improve cognitive function in animal models of neurological disorders. It also has a favorable pharmacokinetic profile, making it a potential drug candidate.

Advantages and Limitations for Lab Experiments

3-iodo-N-(4-pyridinylmethyl)benzamide has several advantages for lab experiments. It is easy to synthesize and has a high purity, making it suitable for in vitro and in vivo studies. It also has a favorable pharmacokinetic profile, allowing for easy administration and dosing. However, its potential toxicity and side effects need to be further studied before it can be used in clinical trials.

Future Directions

There are several future directions for the study of 3-iodo-N-(4-pyridinylmethyl)benzamide. Its potential therapeutic applications need to be further studied in animal models and clinical trials. Its mechanism of action needs to be elucidated further to understand its effects on specific biological pathways. The synthesis method can be further optimized to produce higher yields and purity. Overall, this compound has shown promising results in preclinical studies and has the potential to be developed into a novel therapeutic agent.

Synthesis Methods

The synthesis of 3-iodo-N-(4-pyridinylmethyl)benzamide involves the reaction of 3-iodoaniline with 4-pyridinecarboxaldehyde in the presence of a base. The resulting product is then treated with benzoyl chloride to obtain the final compound. The synthesis method has been optimized to produce high yields and purity.

Scientific Research Applications

3-iodo-N-(4-pyridinylmethyl)benzamide has been studied extensively for its potential therapeutic applications in various diseases. It has shown promising results in preclinical studies for the treatment of cancer, inflammatory diseases, and neurological disorders. Its ability to modulate specific biological pathways makes it a potential candidate for drug development.

Properties

IUPAC Name

3-iodo-N-(pyridin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11IN2O/c14-12-3-1-2-11(8-12)13(17)16-9-10-4-6-15-7-5-10/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPWDAYAYATYIJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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